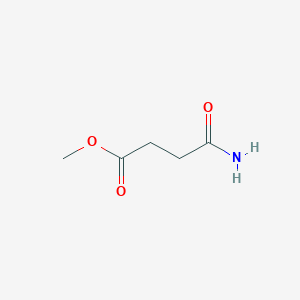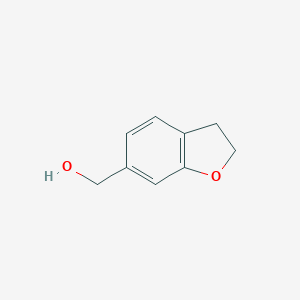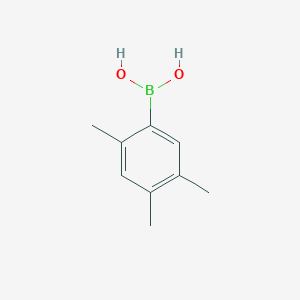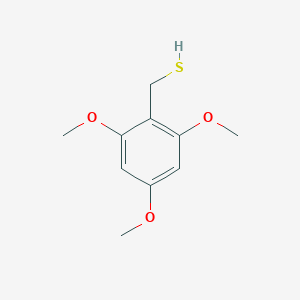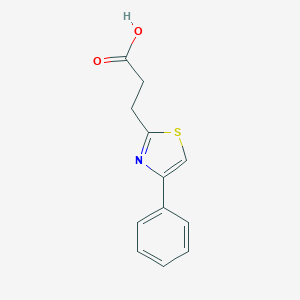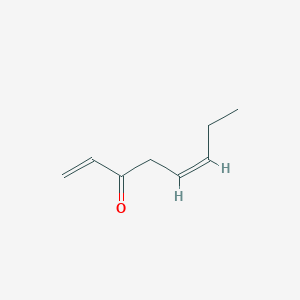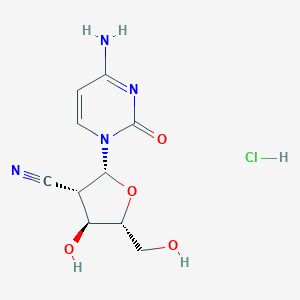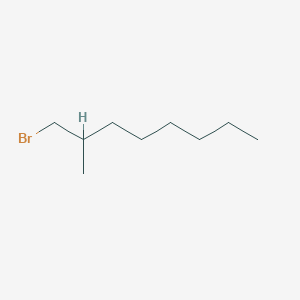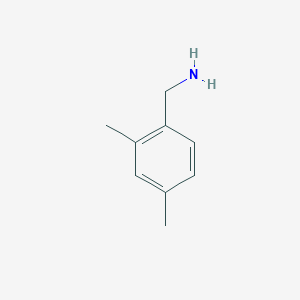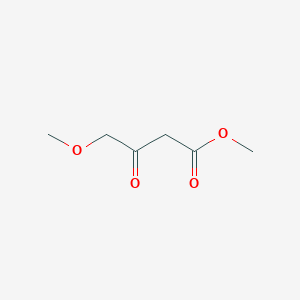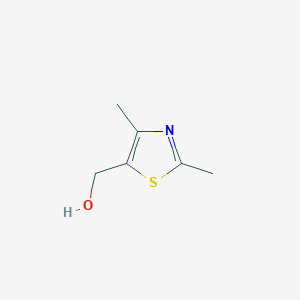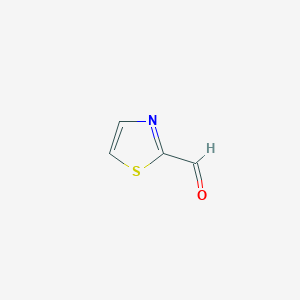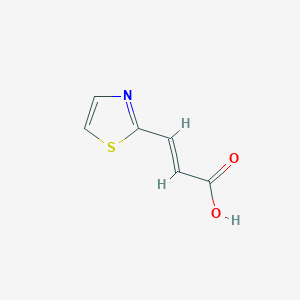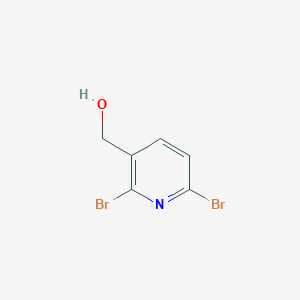
Tert-butyl (4-hydroxycyclohexyl)carbamate
Vue d'ensemble
Description
Tert-butyl (4-hydroxycyclohexyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically active molecules and materials with specific properties. The compound is characterized by the presence of a tert-butyl carbamate group attached to a hydroxycyclohexyl moiety. This structure is a key feature in the synthesis of potent CCR2 antagonists , chiral organoselenanes and organotelluranes , and other organic compounds with potential applications in medicinal chemistry and materials science 10.
Synthesis Analysis
The synthesis of tert-butyl (4-hydroxycyclohexyl)carbamate derivatives often involves multi-step reactions with a focus on maintaining enantioselectivity and optimizing yields. For instance, an enantioselective synthesis using iodolactamization as a key step was described for a related compound, which is an essential intermediate for CCR2 antagonists . Other methods include the transformation of aldehydes using tert-butyl N-hydroxycarbamate , and the synthesis from L-Serine through a series of protection and deprotection steps 10. These methods demonstrate the versatility and complexity of synthesizing tert-butyl carbamate derivatives.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is crucial for their function and reactivity. For example, the crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, confirmed the relative substitution of the cyclopentane ring, which is important for the synthesis of carbocyclic analogues of nucleotides . The molecular structures of these compounds often involve intricate hydrogen-bonding patterns that can lead to layered structures, as seen in the case of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in various chemical reactions, which are essential for their utility as intermediates. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their role as building blocks in organic synthesis . The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification is another example of a chemical reaction that leads to optically pure enantiomers, which are valuable in asymmetric synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the presence of a tert-butyl group in benzothiazole modified carbazole derivatives was found to be crucial for gel formation, which is important for the creation of materials that can detect volatile acid vapors . The self-assembly into a lamellar structure and the emission of strong blue light by these materials highlight the significance of the tert-butyl carbamate moiety in determining the properties of the compound .
Applications De Recherche Scientifique
Enantioselective Synthesis
- Synthesis of Carbocyclic Analogs : Tert-butyl (4-hydroxycyclohexyl)carbamate serves as a key intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, a component critical in molecular biology and pharmaceuticals (Ober et al., 2004).
Chemical Synthesis
- Preparation of Chemical Compounds : It is used in the preparation of various chemical compounds. For instance, its reaction with 1-bromo-6-chlorohexane in the presence of NaOH and tetrabutylammonium bromide forms a specific carbamate, demonstrating its versatility in organic synthesis (Zhong-Qian Wu, 2011).
Pharmaceutical Research
- Characterization of Genotoxic Impurities : In pharmaceutical research, tert-butyl (4-hydroxycyclohexyl)carbamate is characterized and evaluated for trace levels of genotoxic impurities in active pharmaceutical ingredients, highlighting its relevance in ensuring drug safety (Puppala et al., 2022).
Synthesis of Antagonists
- Intermediate for CCR2 Antagonists : It acts as an essential intermediate in the synthesis of potent CCR2 antagonists, indicating its application in the development of therapeutic agents (Campbell et al., 2009).
Biologically Active Compounds
- Intermediate in Biologically Active Compounds : This compound is an important intermediate in the synthesis of biologically active compounds like omisertinib, demonstrating its utility in medicinal chemistry (Bingbing Zhao et al., 2017).
Curtius Rearrangement
- One-Pot Curtius Rearrangement : It is used in a mild and efficient one-pot Curtius rearrangement, a reaction pivotal in organic synthesis to produce tert-butyl carbamate in high yields (Lebel & Leogane, 2005).
Natural Product Synthesis
- Natural Product Synthesis : Tert-butyl (4-hydroxycyclohexyl)carbamate is synthesized as an intermediate of natural products like jaspine B, which has cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).
Chemosensors and Nanofibers
- Construction of Chemosensors : This compound contributes to the development of chemosensors for detecting volatile acid vapors, illustrating its application in environmental monitoring and safety (Jiabao Sun et al., 2015).
Insecticide Analogs
- Insecticide Analogues Synthesis : It is converted into spirocyclopropanated analogues of insecticides, showing its role in agricultural chemistry (Brackmann et al., 2005).
Polymer and Antioxidant Research
- Synthesis of Antioxidants : It is also involved in the synthesis of new antioxidants containing hindered phenol groups, indicating its importance in materials science and polymer research (Jiang-qing Pan et al., 1998).
Photocatalysis
- Photoredox-Catalyzed Cascade : This compound is used in a photoredox-catalyzed amination process, showcasing its application in photocatalysis and synthetic chemistry (Zhi-Wei Wang et al., 2022).
Crystal Structure Studies
- Crystal Structure Analysis : Studies on its crystal structure contribute to a better understanding of molecular interactions, which is fundamental in crystallography and materials science (P. Baillargeon et al., 2017).
Safety And Hazards
Tert-butyl (4-hydroxycyclohexyl)carbamate is classified as Acute Tox. 4 Oral - Aquatic Acute 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation when handling this compound .
Propriétés
IUPAC Name |
tert-butyl N-(4-hydroxycyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQARDWKWPIRJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347011 | |
| Record name | trans-tert-Butyl (4-hydroxycyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-hydroxycyclohexyl)carbamate | |
CAS RN |
111300-06-2, 167081-25-6 | |
| Record name | trans-tert-Butyl (4-hydroxycyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4-(tert-Butoxycarbonylamino)cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



